molecular formula C11H17NO B13161313 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol

3-Amino-1-(2,3-dimethylphenyl)propan-1-ol

Cat. No.: B13161313
M. Wt: 179.26 g/mol
InChI Key: DQHQRZZCLZLJOY-UHFFFAOYSA-N
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Description

3-Amino-1-(2,3-dimethylphenyl)propan-1-ol: is an organic compound with the molecular formula C11H17NO It is a derivative of propanol, featuring an amino group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol typically involves the reaction of 2,3-dimethylbenzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogenation over a palladium catalyst to yield the desired amino alcohol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,3-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halides or esters.

Scientific Research Applications

3-Amino-1-(2,3-dimethylphenyl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,3-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dimethylphenyl group can interact with hydrophobic pockets in receptors, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-phenylpropan-1-ol
  • 3-Amino-1-(4-methylphenyl)propan-1-ol
  • 3-Amino-1-(3,4-dimethylphenyl)propan-1-ol

Uniqueness

3-Amino-1-(2,3-dimethylphenyl)propan-1-ol is unique due to the presence of the 2,3-dimethylphenyl group , which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-amino-1-(2,3-dimethylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-8-4-3-5-10(9(8)2)11(13)6-7-12/h3-5,11,13H,6-7,12H2,1-2H3

InChI Key

DQHQRZZCLZLJOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(CCN)O)C

Origin of Product

United States

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